molecular formula C13H16Cl2FN B1435523 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803606-53-2

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1435523
M. Wt: 276.17 g/mol
InChI Key: VKQCSUYKGDNYHV-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane derivatives often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Metallation of π-Deficient Heterocyclic Compounds

Metallation of π-deficient heterocyclic compounds, including chlorophenyl and fluorophenyl derivatives, has seen significant developments. These processes are essential for the regioselective synthesis of various heterocyclic structures, which can serve as intermediates in the development of pharmaceuticals and advanced materials. The study by Marsais and Quéguiner (1983) explores the regioselectivity of 3-fluoropyridine metallation, which could be analogous to reactions involving "3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride" (Marsais & Quéguiner, 1983).

Environmental Impact of Chlorophenols

The environmental impact and behavior of chlorophenols, which are structurally related to the chlorophenyl group in the compound of interest, have been extensively reviewed. For example, Krijgsheld and Gen (1986) evaluated the consequences of chlorophenol contamination in aquatic environments, highlighting the moderate toxicity to aquatic and mammalian life and the potential for bioaccumulation. Such studies are relevant for understanding the environmental considerations in the use and disposal of chlorophenyl compounds (Krijgsheld & Gen, 1986).

Degradation of Chlorinated Phenols

Research on the degradation of chlorinated phenols by zero valent iron and bimetals, as reviewed by Gunawardana, Singhal, and Swedlund (2011), provides insights into remediation techniques for environmental contaminants related to chlorophenyl compounds. These findings may inform the development of safer handling and disposal methods for "3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride" and similar chemicals (Gunawardana, Singhal, & Swedlund, 2011).

properties

IUPAC Name

3-(3-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN.ClH/c14-10-3-1-2-9(6-10)13(15)7-11-4-5-12(8-13)16-11;/h1-3,6,11-12,16H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQCSUYKGDNYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC(=CC=C3)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

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